molecular formula C6H13NO B2356616 4-Ethyloxolan-3-amine CAS No. 1508574-63-7

4-Ethyloxolan-3-amine

Cat. No.: B2356616
CAS No.: 1508574-63-7
M. Wt: 115.176
InChI Key: FYFCHPORKPFYBU-UHFFFAOYSA-N
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Description

Significance and Context of Oxolane-Based Amines in Organic Chemistry

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a fundamental heterocyclic structure found in a vast array of natural products and biologically active molecules. Its presence is noted in compounds with diverse activities, including antitumor, antimicrobial, and anti-inflammatory properties. rsc.org The incorporation of an amine group onto the oxolane scaffold, creating oxolane-based amines, introduces a key functional handle for further chemical modifications. These amines serve as crucial intermediates in the synthesis of complex molecular targets, including pharmaceuticals and agrochemicals. smolecule.comnih.gov The development of methods for the synthesis of substituted tetrahydrofurans is an active area of research, highlighting the importance of this structural class. google.com

The strategic placement of substituents on the oxolane ring can significantly influence the molecule's physical and biological properties. For instance, the substitution pattern can affect stability and solubility, which are critical parameters in drug discovery. bldpharm.com The synthesis of oxolane derivatives, particularly those with amine functionalities, is therefore of considerable interest to medicinal chemists. nih.gov

Overview of Primary Amine Compounds in Synthetic Methodologies

Primary amines are a cornerstone of organic synthesis due to their nucleophilic nature and their ability to be readily converted into a wide variety of other functional groups. smolecule.com They are fundamental building blocks in the preparation of numerous industrially significant products, including polymers, dyes, and pharmaceuticals. vulcanchem.com The primary amine group (-NH2) is a key precursor for the synthesis of secondary and tertiary amines, amides, sulfonamides, and imines, making it a versatile functional group in the synthetic chemist's toolbox.

Several methods exist for the synthesis of primary amines, including the reduction of nitro compounds, nitriles, and amides, as well as reductive amination of aldehydes and ketones. vulcanchem.com The choice of synthetic route often depends on the desired complexity and stereochemistry of the final product. Chiral primary amines, in particular, are highly valuable in asymmetric synthesis, where they can act as chiral auxiliaries or be incorporated into the final target molecule to impart specific biological activities. sigmaaldrich.com

Structural Features and Stereochemical Considerations in 4-Ethyloxolan-3-amine

The molecular structure of this compound (C₆H₁₃NO) consists of a central oxolane ring. sigmaaldrich.com An ethyl group is attached at the 4-position and a primary amine group at the 3-position. This substitution pattern gives rise to two stereocenters at the C3 and C4 positions of the oxolane ring.

The presence of these two chiral centers means that this compound can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative and absolute stereochemistry of these isomers can have a profound impact on their biological activity and their utility in stereoselective synthesis. The development of stereoselective synthetic methods to access specific isomers of substituted tetrahydrofurans is a significant area of research. These methods often employ chiral catalysts or starting materials to control the formation of the desired stereoisomer. sigmaaldrich.com

Below are tables detailing some of the key chemical properties and identifiers for this compound.

Identifier Value
IUPAC Name This compound
CAS Number 1508574-63-7
Molecular Formula C₆H₁₃NO
Molecular Weight 115.18 g/mol
InChI Key FYFCHPORKPFYBU-UHFFFAOYSA-N
Property Value
Physical Form Liquid
Purity Typically ≥95%
Storage Temperature 4 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-5-3-8-4-6(5)7/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFCHPORKPFYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 4 Ethyloxolan 3 Amine and Its Derivatives

Installation of the Amine Functionality at the C-3 Position

Reductive Amination Approaches for Primary Amine Synthesis

Reductive amination is a highly versatile and widely used method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds. youtube.comlibretexts.org In the context of 4-Ethyloxolan-3-amine synthesis, this strategy involves the reaction of a precursor, 4-ethyltetrahydrofuran-3-one, with an ammonia (B1221849) source, followed by the reduction of the resulting imine intermediate. vulcanchem.com

The general process can be described in two main steps:

Imine Formation: The ketone (4-ethyltetrahydrofuran-3-one) reacts with ammonia (or an ammonia equivalent like ammonium (B1175870) acetate) under mildly acidic conditions to form a transient imine or enamine intermediate. youtube.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final primary amine. masterorganicchemistry.com

Several reducing agents are commonly employed for this transformation, each offering different levels of reactivity and selectivity.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentCharacteristicsTypical Conditions
Sodium Cyanoborohydride (NaBH3CN)Mild and selective; reduces imines much faster than ketones, allowing for one-pot reactions. youtube.commasterorganicchemistry.comMethanol (B129727) or ethanol (B145695) solvent, often with a controlled pH (mildly acidic).
Sodium Triacetoxyborohydride (NaBH(OAc)3)A less toxic alternative to NaBH3CN, also mild and effective for one-pot reductive aminations. masterorganicchemistry.comDichloroethane (DCE) or tetrahydrofuran (B95107) (THF) solvent.
Catalytic HydrogenationUses H2 gas with a metal catalyst (e.g., Pd/C, Raney Nickel). d-nb.info Considered a "green" method.High pressure of H2, often requires elevated temperatures. d-nb.info
Iron-Catalyzed ReductionUtilizes earth-abundant and inexpensive iron catalysts with H2 gas. d-nb.infoHigh temperature and pressure, aqueous ammonia can be used as the nitrogen source. d-nb.info

This method is attractive due to its efficiency and the possibility of performing it as a one-pot procedure, where the ketone, ammonia source, and a selective reducing agent like NaBH₃CN are combined in a single reaction vessel. youtube.com

Alkylation Reactions of Ammonia or Amine Precursors

Direct alkylation involves the formation of the C-N bond via a nucleophilic substitution (SN2) reaction. libretexts.org In this approach, a derivative of 4-ethyloxolane bearing a good leaving group (such as a halide or sulfonate) at the C-3 position is treated with ammonia or a protected amine equivalent. smolecule.com

However, the direct alkylation of ammonia is notoriously difficult to control. masterorganicchemistry.commasterorganicchemistry.com The primary amine product is often more nucleophilic than ammonia itself, leading to subsequent alkylations that yield a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. libretexts.orgmasterorganicchemistry.com This lack of selectivity makes it a less favorable route for the clean synthesis of a primary amine like this compound. masterorganicchemistry.com

To circumvent the issue of overalkylation, alternative nitrogen nucleophiles are often used, such as in the Gabriel synthesis, which employs the phthalimide (B116566) anion. libretexts.org After the initial SN2 reaction, the primary amine can be liberated by hydrolysis or hydrazinolysis. libretexts.org

Azide-Based Reduction Methods for Amine Formation

A more controlled and reliable two-step alternative to direct alkylation is the azide (B81097) reduction method. libretexts.org This pathway is one of the most effective for preparing primary amines from alkyl halides. masterorganicchemistry.com

The process involves:

Nucleophilic Substitution with Azide: An appropriate C-3 substituted 4-ethyloxolane (e.g., 3-bromo-4-ethyloxolane) is treated with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like DMSO or acetonitrile (B52724). masterorganicchemistry.comrsc.org The azide ion (N₃⁻) acts as an excellent nucleophile in an SN2 reaction to form 3-azido-4-ethyloxolane. masterorganicchemistry.com A key advantage is that the resulting alkyl azide is not nucleophilic, which prevents any subsequent overalkylation reactions. libretexts.org

Reduction of the Azide: The organic azide is then reduced to the primary amine. This reduction is clean and efficient, liberating nitrogen gas (N₂) as the only byproduct. masterorganicchemistry.com Several methods can be used for this step, including catalytic hydrogenation (H₂ with Pd/C) or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com Reduction can also be achieved with zinc powder in the presence of ammonium chloride. researchgate.net

This sequence provides a high-yielding and clean route to the desired primary amine, avoiding the polyalkylation problems associated with using ammonia directly. masterorganicchemistry.com

Schmidt Reaction and Related Transformations

The Schmidt reaction offers a unique way to install a nitrogen atom adjacent to a carbonyl group through a rearrangement process. libretexts.org The classical intermolecular Schmidt reaction involves treating a ketone, in this case, 4-ethyltetrahydrofuran-3-one, with hydrazoic acid (HN₃) in the presence of a strong acid like sulfuric acid or a Lewis acid. libretexts.orgillinois.edu

The mechanism begins with the addition of hydrazoic acid to the protonated ketone, forming an azidohydrin intermediate. libretexts.org This intermediate then undergoes a rearrangement, where one of the alkyl groups attached to the carbonyl carbon migrates to the nitrogen atom, accompanied by the expulsion of dinitrogen gas (N₂). libretexts.org For an unsymmetrical ketone like 4-ethyltetrahydrofuran-3-one, the reaction's regioselectivity (i.e., which C-C bond migrates) is a critical factor. Generally, the more substituted carbon tends to migrate. libretexts.org

A related transformation is the intramolecular Schmidt reaction, where the azide and ketone functionalities are present in the same molecule. orgsyn.org This variant is often more synthetically useful as it can be highly regioselective and stereoselective. orgsyn.org While powerful for creating N-substituted lactams from cyclic ketones, its direct application to form a primary amine from a ketone like 4-ethyltetrahydrofuran-3-one is less common than reductive amination. libretexts.orgorgsyn.org

Electrophilic Amination Strategies

Electrophilic amination represents an umpolung (polarity reversal) approach to C-N bond formation. wikipedia.orguwaterloo.ca Instead of a nucleophilic amine attacking an electrophilic carbon, this strategy involves the reaction of a nucleophilic carbanion with an electrophilic source of nitrogen. wikipedia.org

For the synthesis of this compound, this would entail:

Formation of a Nucleophilic Carbon at C-3: The ketone, 4-ethyltetrahydrofuran-3-one, would first be converted into a nucleophilic species. This is typically achieved by deprotonation with a strong base to form the corresponding enolate.

Reaction with an Electrophilic Aminating Agent: The enolate then attacks an electrophilic nitrogen species. wikipedia.org

A variety of electrophilic aminating reagents have been developed. These reagents typically feature a nitrogen atom attached to an electron-withdrawing group, which also serves as a good leaving group. wikipedia.org

Examples of electrophilic nitrogen sources include:

O-alkoxyhydroxylamines: These can react with carbanions to give substituted amines. wikipedia.org

Oxaziridines: Nucleophilic attack occurs on the nitrogen atom of the strained three-membered ring. wikipedia.org

Azo Compounds: These react with carbanions to yield hydrazine (B178648) derivatives, which can be further processed. wikipedia.org

This method has been successfully applied to the amination of enolates and silyl (B83357) enol ethers. wikipedia.org Copper-catalyzed electrophilic amination of organozinc reagents has also been reported, showcasing the utility of organometallic substrates in this type of transformation. scispace.com

Stereoselective Synthesis of this compound Enantiomers

The creation of a single enantiomer of this compound requires a synthetic route that can introduce chirality in a controlled manner. This is often accomplished through stereoselective reactions where a chiral catalyst or auxiliary directs the formation of one stereoisomer over the other.

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds. chemsrc.com This method involves the addition of hydrogen across a double bond in a prochiral substrate, guided by a chiral catalyst to produce an excess of one enantiomer. chemsrc.com For the synthesis of this compound, a suitable precursor would be an enamine or a related unsaturated compound.

The catalyst system typically consists of a transition metal, such as rhodium, ruthenium, or iridium, complexed with a chiral ligand. The choice of metal and ligand is crucial for achieving high enantioselectivity and reaction efficiency. For instance, rhodium complexes with chiral diphosphine ligands like DuPhos and BINAP have demonstrated high efficacy in the asymmetric hydrogenation of various substrates. sigmaaldrich.com Iridium catalysts, often paired with ligands like UbaPHOX, have also been successful in producing chiral amines with high enantiomeric excess (ee). ambeed.com

A hypothetical pathway to an enantiomer of this compound via asymmetric hydrogenation could start from a precursor like 4-ethyl-4,5-dihydrofuran-3-amine or a protected variant. The hydrogenation of the C=C double bond in the dihydrofuran ring, catalyzed by a chiral transition metal complex, would establish the stereocenters at the C3 and C4 positions. The reaction conditions, including solvent, temperature, and hydrogen pressure, would need to be meticulously optimized to maximize the yield and enantioselectivity.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation

Ligand Family Metal Typical Substrates
BINAP Ru, Rh Ketones, Alkenes
DuPhos Rh Enamides, Alkenes
P,N Ligands (e.g., SIPHOX) Ir Imines

This table presents examples of ligand families and their common applications in asymmetric hydrogenation. The optimal choice depends on the specific substrate and desired stereochemical outcome.

An alternative strategy for stereoselective synthesis involves the use of a chiral auxiliary. ambeed.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. ambeed.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. ambeed.com

For the synthesis of an enantiomer of this compound, a chiral auxiliary could be appended to a precursor molecule. For example, an achiral ketone precursor to the oxolane ring could be reacted with a chiral amine to form a chiral imine or enamine. Subsequent diastereoselective reactions, such as alkylation or reduction, would be directed by the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched this compound. Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. ambeed.com

A highly stereoselective synthesis of chiral α-tertiary amines has been achieved through the addition of organolithium reagents to geometrically controlled alkynyl Z-ketimines mediated by a chiral auxiliary. This general approach could potentially be adapted for the synthesis of this compound.

Furthermore, chiral catalysts can be employed to control the stereochemistry of reactions. For instance, a gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates, which can be further transformed into piperidin-4-ols with high diastereoselectivity. A similar strategy involving a suitable starting material could potentially be developed for the stereoselective synthesis of this compound.

Table 2: Common Chiral Auxiliaries

Auxiliary Typical Application Removal Conditions
Evans Oxazolidinones Aldol, Alkylation Reactions Hydrolysis, Reduction
Pseudoephedrine Alkylation of Enolates Acidic Cleavage
Camphorsultam Diels-Alder, Conjugate Addition Hydrolysis, Reduction

This table provides examples of common chiral auxiliaries and their applications in asymmetric synthesis.

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification and isolation of the target compound and its intermediates are critical steps in any synthetic sequence to ensure the final product's purity. For amine compounds like this compound and its precursors, a combination of techniques is typically employed.

Chromatography: Column chromatography is a fundamental purification method. For amines, which can be basic, silica (B1680970) gel chromatography can sometimes be challenging due to strong interactions with the acidic silica surface. To mitigate this, the mobile phase can be modified by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to improve elution and peak shape. Reversed-phase chromatography, where the stationary phase is nonpolar, can also be an effective technique for purifying amines, often using a mobile phase of water and an organic solvent like acetonitrile or methanol, sometimes with a pH modifier.

Crystallization and Salt Formation: If the synthesized amine or its intermediates are crystalline solids, recrystallization can be a powerful purification technique to remove impurities. For amines that are oils or difficult to crystallize, forming a salt with a suitable acid (e.g., hydrochloric acid, tartaric acid) can induce crystallization. The resulting salt can then be purified by recrystallization and the free amine can be regenerated by treatment with a base.

Distillation: For volatile liquid intermediates or the final product, distillation under reduced pressure (vacuum distillation) can be an effective method of purification, separating compounds based on their boiling points.

Extraction: Liquid-liquid extraction is routinely used throughout the work-up procedure to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. The pH of the aqueous phase can be adjusted to selectively extract acidic, basic, or neutral compounds.

Table 3: Common Purification Techniques

Technique Principle Application for Amines
Column Chromatography Differential adsorption Purification of intermediates and final product; may require basic modifiers.
Crystallization Differential solubility Purification of solid products or their salts.
Distillation Differential boiling points Purification of volatile liquid products or intermediates.

This table outlines common purification techniques applicable to the synthesis of this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Ethyloxolan 3 Amine

Chromatographic Separation and Detection Techniques

The separation and detection of 4-Ethyloxolan-3-amine from complex matrices are pivotal for its quantification and further analysis. The choice of chromatographic technique is largely dictated by the compound's physicochemical properties, including its polarity, volatility, and molecular weight.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Amine Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, derivatization is often employed to improve chromatographic behavior by reducing polarity and enhancing thermal stability. Common derivatizing agents for amines include acylating reagents (e.g., trifluoroacetic anhydride) or silylating reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra that offer valuable structural information. The electron ionization (EI) mass spectrum of derivatized this compound would be expected to show characteristic fragmentation patterns, including the loss of the ethyl group and cleavage of the oxolane ring.

Table 1: Hypothetical GC-MS Data for Derivatized this compound

ParameterValue
Retention Time (min) 12.5 (post-derivatization)
m/z of Molecular Ion (M+) Dependent on derivatizing agent
Key Fragment Ions (m/z) Fragments corresponding to [M-C2H5]+, and ring-opened structures

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS) for Polar Amine Detection

Liquid chromatography is particularly well-suited for the analysis of polar and non-volatile compounds such as this compound, often negating the need for derivatization. Reversed-phase LC (RP-LC) is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. To enhance the retention and peak shape of amines on C18 columns, mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) are typically added.

The coupling of LC with mass spectrometry (LC-MS) offers high sensitivity and selectivity. Electrospray ionization (ESI) is the most common ionization technique for polar molecules like amines, typically generating a protonated molecular ion [M+H]+ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions.

Table 2: Typical LC-MS Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]+

Capillary Electrophoresis (CE) for Amine Profiling

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. This technique offers high separation efficiency and is particularly useful for the analysis of charged species like protonated amines. In a typical CE method for amine analysis, a low pH buffer is used to ensure the analytes are in their cationic form. The migration time of this compound would be dependent on its charge-to-size ratio.

Ion-Pairing Chromatography for Polar Metabolite Retention

For highly polar compounds that show poor retention in conventional reversed-phase LC, ion-pairing chromatography can be an effective strategy. This technique involves adding an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase. The reagent forms a neutral ion-pair with the charged analyte, which can then be retained on a reversed-phase column. This approach can significantly improve the chromatographic retention of polar amines like this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The chemical shifts, integration values, and coupling patterns (multiplicity) of the signals corresponding to the ethyl group protons, the methine protons on the oxolane ring, and the methylene (B1212753) protons of the ring would be key identifiers.

¹³C NMR: The carbon NMR spectrum would indicate the number of distinct carbon environments. The chemical shifts would differentiate between the aliphatic carbons of the ethyl group and the carbons of the oxolane ring, including those bonded to oxygen and nitrogen.

2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) would establish proton-proton couplings within the molecule. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the complete molecular framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH3 (ethyl)~0.9 (triplet)~12
CH2 (ethyl)~1.5 (quartet)~25
CH-N (ring)~3.0-3.5 (multiplet)~55-60
CH-C2H5 (ring)~1.8-2.2 (multiplet)~40-45
CH2-O (ring)~3.6-4.2 (multiplets)~70-75
NH2Variable (broad singlet)-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its primary amine, ether, and alkane functionalities.

Primary amines are distinguished by a pair of medium-intensity absorption bands in the 3500-3200 cm⁻¹ region, which correspond to the asymmetric and symmetric N-H stretching vibrations. wpmucdn.comorgchemboulder.com Another key indicator for a primary amine is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com The spectrum will also feature a strong C-O stretching band, characteristic of the oxolane (tetrahydrofuran) ring ether linkage, typically found between 1250 and 1020 cm⁻¹. orgchemboulder.com Additionally, C-H stretching vibrations from the ethyl and oxolane alkyl groups will be visible in the 3000-2850 cm⁻¹ region. wpmucdn.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Symmetric & Asymmetric Stretch3500 - 3200 (two bands)Medium
Primary Amine (N-H)Bending (Scissoring)1650 - 1580Variable, Sharp
Primary Amine (N-H)Wagging910 - 665Strong, Broad
Ether (C-O-C)Stretch1250 - 1020Strong
Alkane (C-H)Stretch3000 - 2850Strong
Alkane (CH₂)Bending~1465Variable

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. According to the nitrogen rule, a compound with an odd number of nitrogen atoms, such as this compound (C₆H₁₃NO), will have a molecular ion [M]⁺ peak with an odd m/z value. libretexts.orgmsu.edu The calculated monoisotopic mass of this compound is 115.0997 g/mol , so its molecular ion peak is expected at m/z 115. uni.lu

The fragmentation of aliphatic amines in MS is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation. For this compound, two primary α-cleavage pathways are possible, leading to characteristic fragment ions that are crucial for structural confirmation.

Cleavage of the C-C bond between the amine-bearing carbon and the ethyl group: This would result in the loss of an ethyl radical (•C₂H₅) and the formation of a fragment ion at m/z 86.

Cleavage of the C-C bond within the oxolane ring adjacent to the C-N bond: This would lead to the formation of an ion at m/z 30 ([CH₂NH₂]⁺), a common and often base peak for primary amines. docbrown.info

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFragmentation Pathway
115[C₆H₁₃NO]⁺Molecular Ion ([M]⁺)
86[C₄H₈NO]⁺α-cleavage: Loss of ethyl radical (•C₂H₅)
57[C₃H₅O]⁺ or [C₄H₉]⁺Cleavage of the oxolane ring or other pathways
44[C₂H₆N]⁺α-cleavage adjacent to the C-N bond with rearrangement
30[CH₄N]⁺α-cleavage: Formation of [CH₂NH₂]⁺

Advanced Imprinted Polymer Techniques for Amine Analysis

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with specific recognition sites that are complementary in shape, size, and functional group orientation to a target template molecule. nih.govresearchgate.net This "molecular memory" allows MIPs to selectively rebind the target analyte from a complex mixture, making them highly effective materials for sample preparation and analysis. nih.govbohrium.com

Magnetic Molecularly Imprinted Polymers (MMIPs) for Selective Extraction

Magnetic Molecularly Imprinted Polymers (MMIPs) combine the high selectivity of MIPs with the convenience of magnetic separation. nih.govjfda-online.com These materials are typically synthesized as core-shell structures, where a magnetic core (e.g., Fe₃O₄ nanoparticles) is coated with a polymer layer imprinted with the target analyte. frontiersin.orgmdpi.com

For the analysis of this compound, a specific MMIP could be prepared using this compound as the template molecule. The synthesis process involves:

Complex Formation: The template molecule (this compound) is mixed with a functional monomer (e.g., methacrylic acid) that can interact with the amine group through non-covalent bonds. nih.govjkefarind.com

Polymerization: A cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate) and an initiator are added to the mixture, along with the magnetic nanoparticles. Polymerization is then initiated, forming a rigid polymer network around the template-monomer complex on the surface of the magnetic core. jfda-online.comjkefarind.com

Template Removal: The template molecule is washed out, leaving behind specific recognition cavities in the polymer that are complementary to this compound. frontiersin.org

The resulting MMIPs can be dispersed in a sample solution, where they will selectively bind to this compound. An external magnet can then be used to easily and rapidly separate the MMIPs (with the bound analyte) from the sample matrix, eliminating the need for centrifugation or filtration. nih.gov This technique offers high selectivity, reduced background interference, and efficient pre-concentration of the analyte. chromatographyonline.com

Adsorption Isotherm and Kinetic Studies in Separation Science

To characterize the performance of an MMIP for the extraction of this compound, adsorption isotherm and kinetic studies are essential.

Adsorption Isotherm Studies describe the equilibrium relationship between the concentration of the analyte in the solution and the amount adsorbed onto the polymer at a constant temperature. nih.govtandfonline.com Common models include:

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical binding sites. nih.gov

Freundlich Isotherm: An empirical model that describes multilayer adsorption onto a heterogeneous surface. nih.gov

These models provide data on the maximum adsorption capacity (q_max) and the affinity of the MMIP for the analyte. nih.gov

Kinetic Studies investigate the rate of adsorption, providing insight into the efficiency of the extraction process. researchgate.netvtt.fi Common kinetic models are:

Pseudo-First-Order Model: Suggests that the rate of adsorption is controlled by diffusion steps.

Pseudo-Second-Order Model: Implies that the rate-limiting step is chemisorption, involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov

Analyzing the experimental data with these models helps to understand the mechanism and speed of the binding process between the MMIP and this compound.

Table 3: Common Adsorption Isotherm and Kinetic Models

Model TypeModel NameGeneral EquationKey Parameters
Isotherm LangmuirCe/qe = 1/(KLq_max) + Ce/q_maxq_max (max adsorption), KL (Langmuir constant)
Isotherm Freundlichlog(qe) = log(KF) + (1/n)log(Ce)KF (adsorption capacity), n (adsorption intensity)
Kinetic Pseudo-First-Orderlog(qe - qt) = log(qe) - (k1/2.303)tk1 (rate constant)
Kinetic Pseudo-Second-Ordert/qt = 1/(k2qe²) + t/qek2 (rate constant)

Where Ce is equilibrium concentration, qe is amount adsorbed at equilibrium, qt is amount adsorbed at time t.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comthermofisher.comlibretexts.org For amines like this compound, derivatization is often necessary to increase volatility, improve thermal stability, and enhance detector response. obrnutafaza.hrregistech.com

Silylation Reagents for Volatility Enhancement

Silylation is a common derivatization technique where an active hydrogen atom in the analyte (e.g., on the -NH₂ group) is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). registech.comchemcoplus.co.jp This process reduces the polarity and intermolecular hydrogen bonding of the amine, thereby increasing its volatility and making it suitable for GC analysis. obrnutafaza.hr

Two highly effective silylating reagents for primary amines are:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile trimethylsilyl donor that reacts readily with amines. srlchem.comcovachem.comsigmaaldrich.com It is one of the most common silylating reagents, and its byproducts are volatile, minimizing interference in the chromatogram. thermofisher.com

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent introduces a larger tert-butyldimethylsilyl (TBDMS) group onto the amine. alkalisci.comsigmaaldrich.com TBDMS derivatives are significantly more stable (approximately 10,000 times) against hydrolysis than their TMS counterparts, which is advantageous for sample handling and storage. registech.comchemcoplus.co.jp MTBSTFA is also known to be less sensitive to moisture than many other silylating reagents. alkalisci.comsigmaaldrich.com

The reaction of this compound with either BSTFA or MTBSTFA would yield a more volatile and thermally stable derivative, allowing for sharp, well-resolved peaks in GC-MS analysis and facilitating accurate quantification.

Table 4: Comparison of Common Silylating Reagents for Amine Derivatization

ReagentAcronymSilyl Group DonatedKey Features
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Highly reactive; volatile byproducts; widely used for GC derivatization of amines, alcohols, and acids. covachem.comsigmaaldrich.comsigmaaldrich.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS)Forms highly stable derivatives (resistant to hydrolysis); less moisture-sensitive; excellent for GC-MS analysis. alkalisci.comwasteless.bioscientificlabs.co.uk

Fluorescent Labeling Agents (e.g., o-Phthaldialdehyde, Naphthalene-2,3-dicarboxaldehyde, Fluorescamine (B152294), ATTO-TAG Reagents, 1-(9-Fluorenyl)ethyl chloroformate)

Primary amines, such as the one present in this compound, often lack a native chromophore or fluorophore, making their detection at low concentrations by UV-Vis or fluorescence spectroscopy challenging. To overcome this limitation, fluorescent labeling agents are employed to convert the non-fluorescent amine into a highly fluorescent derivative. This process, known as derivatization, significantly enhances the sensitivity and selectivity of analytical methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).

o-Phthaldialdehyde (OPA): OPA is a widely used pre-column derivatizing reagent that reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form intensely fluorescent isoindole derivatives. The reaction is rapid and occurs under mild conditions. For the analysis of this compound, OPA derivatization would enable highly sensitive quantification by fluorescence detection. The stability of the resulting derivative is a critical parameter that needs to be optimized for reliable analysis.

Naphthalene-2,3-dicarboxaldehyde (NDA): Similar to OPA, NDA reacts with primary amines in the presence of a cyanide ion or a thiol to produce highly fluorescent and stable 1-cyanobenz[f]isoindole derivatives. These derivatives are amenable to both fluorescence and chemiluminescence detection, often providing lower detection limits than OPA. The application of NDA to this compound would be particularly advantageous for trace-level analysis.

Fluorescamine: Fluorescamine is a spiro-lactone that reacts rapidly with primary amines to form fluorescent pyrrolinone products. A key advantage of fluorescamine is that the reagent itself is non-fluorescent, and its hydrolysis products are also non-fluorescent, leading to low background signals. This property would be beneficial for creating a robust and sensitive assay for this compound.

ATTO-TAG Reagents: This class of reagents, such as ATTO-TAG CBQCA and FQ, offers ultrasensitive detection of primary amines. They react with amines to form highly fluorescent isoindole derivatives with excitation maxima in the visible range, which is advantageous for minimizing background fluorescence from biological matrices.

1-(9-Fluorenyl)ethyl chloroformate (FLEC): While primarily known as a chiral derivatizing agent, the fluorescent fluorenyl moiety in FLEC also allows for highly sensitive detection of the derivatized amine.

Table 1: Comparison of Fluorescent Labeling Agents for Primary Amine Analysis (Illustrative data for a generic primary amine, as specific data for this compound is not available)

Labeling AgentReaction PrincipleTypical Excitation (nm)Typical Emission (nm)Key Advantages
o-Phthaldialdehyde (OPA)Reaction with primary amine and thiol~340~455Rapid reaction, good sensitivity.
Naphthalene-2,3-dicarboxaldehyde (NDA)Reaction with primary amine and cyanide/thiol~420~490High sensitivity, stable derivatives.
FluorescamineForms fluorescent pyrrolinones with primary amines~390~475Low background fluorescence.
ATTO-TAG CBQCAForms highly fluorescent isoindoles~456~550Ultrasensitive detection, visible excitation.
1-(9-Fluorenyl)ethyl chloroformate (FLEC)Forms fluorescent carbamates~260~310Both chiral and fluorescent tagging.

Chiral Derivatization Reagents for Enantiomeric Analysis

The structure of this compound contains two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The separation and quantification of these enantiomers are crucial, as they may exhibit different biological activities. Chiral derivatization is a powerful strategy for enantiomeric analysis by chromatography. In this approach, a racemic mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase.

A prominent chiral derivatizing agent for amines is (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) . FLEC reacts with the primary amine of this compound to form stable diastereomeric carbamates. The resulting diastereomers can then be separated by reversed-phase HPLC. The fluorenyl group in FLEC provides strong UV absorbance and fluorescence, allowing for sensitive detection of the separated diastereomers.

Other chiral derivatizing agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs, could also be applied for the enantiomeric analysis of this compound.

Table 2: Illustrative Application of a Chiral Derivatization Reagent for Enantiomeric Analysis (Hypothetical example for a generic chiral primary amine)

Chiral Derivatizing AgentAnalyte (Racemic)Resulting ProductsSeparation TechniqueDetection
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC)(R/S)-Primary Amine(R)-Amine-(+)-FLEC Diastereomer & (S)-Amine-(+)-FLEC DiastereomerReversed-Phase HPLCFluorescence (Ex: 260 nm, Em: 310 nm)

Optimization of Derivatization Reaction Conditions

Reagent Concentration: The molar ratio of the derivatizing agent to the analyte is a critical factor. A sufficient excess of the reagent is typically used to drive the reaction to completion. However, an excessive amount can lead to interfering peaks in the chromatogram.

pH of the Reaction Medium: The pH of the reaction buffer influences the reactivity of both the amine and the derivatizing agent. For primary amines, a slightly basic pH is often optimal to ensure the amine is in its nucleophilic, unprotonated form.

Reaction Temperature and Time: The kinetics of the derivatization reaction are dependent on temperature and time. Optimization aims to find the conditions that lead to a complete and rapid reaction without causing degradation of the analyte or the derivative.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the resulting derivatives. Solvents like acetonitrile and methanol (B129727) are commonly used.

Table 3: Illustrative Optimization Parameters for a Derivatization Reaction (General parameters to be considered for the derivatization of this compound)

ParameterRange Investigated (Illustrative)Optimal Condition (Hypothetical)Rationale
Reagent:Amine Molar Ratio1:1 to 50:120:1Ensures complete derivatization without excessive reagent interference.
Buffer pH7.0 - 10.09.5Maximizes the concentration of the deprotonated, nucleophilic amine.
Reaction Temperature (°C)25 - 7050Balances reaction rate with potential for analyte/derivative degradation.
Reaction Time (min)1 - 6015Sufficient time for reaction completion, minimizing analysis time.

Based on a comprehensive search of publicly available scientific literature, there are no specific computational chemistry investigations published for the compound “this compound.” The provided outline requests detailed research findings for specific computational methods applied to this molecule. However, without primary research data from scholarly articles or databases focusing on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content.

The search results consist of general descriptions of the computational methodologies mentioned in the outline—such as Density Functional Theory (DFT), molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) studies—or research on structurally different molecules. None of these sources provide the specific data required to analyze the electronic structure, protonation mechanisms, conformational landscape, solvent interactions, or QSAR models for this compound.

Therefore, the article as requested cannot be generated. Fulfilling the request would require fabricating data and research findings, which is not feasible. If you have specific, non-publicly available sources or datasets for this compound, please provide them.

Computational Chemistry Investigations of 4 Ethyloxolan 3 Amine

Quantitative Structure-Activity Relationships (QSAR) and Chemoinformatics

Descriptor Calculation and Analysis for Amine-Containing Compounds

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. These descriptors are fundamental in the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which are used to predict the biological activity and physicochemical properties of chemical compounds, respectively. The analysis of these descriptors for amine-containing compounds, including cyclic amines like 4-Ethyloxolan-3-amine, is a critical step in computational chemical analysis.

The process begins with the generation of a 3D structure of the molecule, which is then used to calculate a wide array of descriptors. These can be broadly categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition of a compound, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within a molecule, including branching and shape.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, such as molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of a molecule, such as dipole moment, electronegativity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For a compound like this compound, a selection of these descriptors would be calculated to build a predictive model. For instance, the total dipole moment has been identified as a crucial descriptor for the activity of certain dialkylamines and cyclic anhydrides. Similarly, parameters like electron-withdrawing and electron-donating characteristics, steric hindrance, and interaction parameters are vital in predicting the degradation rates of amines.

Below is a hypothetical data table showcasing a selection of calculated molecular descriptors for this compound and a few other representative amine-containing compounds for the purpose of comparative analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountTopological Polar Surface Area (Ų)
This compoundC6H13NO115.180.81238.3
CyclohexylamineC6H13N99.171.51126.0
MorpholineC4H9NO87.12-0.91221.3
N-ethyl-N-methylpropan-1-amineC6H15N101.191.3013.2

Note: The values for this compound in this table are illustrative and would be determined through specific computational software.

Machine Learning and Artificial Neural Network Applications in Chemical Prediction

Machine learning (ML) and artificial neural networks (ANNs) have emerged as transformative tools in chemical research, capable of identifying complex patterns in large datasets of chemical information. These techniques are increasingly being applied to predict a wide range of properties and activities of amine-containing compounds, from their reactivity and toxicity to their performance in industrial applications like carbon capture.

The general workflow for applying machine learning in this context involves several key steps:

Dataset Curation: A large and diverse dataset of amine-containing compounds with known properties or activities is assembled.

Descriptor Calculation: For each molecule in the dataset, a comprehensive set of molecular descriptors is calculated, as described in the previous section.

Feature Selection: Not all descriptors are relevant for predicting a specific property. Feature selection algorithms are used to identify the most informative descriptors.

Model Training: A machine learning model, such as a support vector machine, random forest, or an artificial neural network, is trained on the dataset. The model learns the relationship between the selected descriptors (input) and the property of interest (output).

Model Validation: The predictive power of the trained model is rigorously evaluated using techniques like cross-validation and testing on an independent set of compounds not used during training.

Artificial neural networks, a subset of machine learning, are particularly adept at modeling non-linear relationships between chemical structure and properties. ANNs consist of interconnected layers of "neurons" that process information. For chemical predictions, the input layer receives the molecular descriptors, and the output layer provides the predicted property. The network is "trained" by adjusting the strengths of the connections between neurons to minimize the difference between its predictions and the actual experimental values in the training dataset.

For a novel compound like this compound, a validated machine learning model could be used to predict its properties without the need for initial synthesis and testing. For example, a model trained on the oxidative degradation rates of various amines could predict the stability of this compound in a given environment. Similarly, models have been developed to predict the CO2 absorption capacity of amine solutions, which could be relevant if this compound were to be considered for carbon capture applications.

The following table illustrates the type of predictive data that could be generated for this compound using different machine learning models, alongside hypothetical data for other amines.

Compound NamePredicted PropertyMachine Learning ModelPredicted ValueConfidence Interval
This compoundOxidative Degradation Rate Constant (k)CatBoost Regression1.5 x 10⁻⁵ s⁻¹(1.2 - 1.8) x 10⁻⁵
This compoundN-Dealkylation FeasibilityRandom Forest ClassifierProbable (0.85)N/A
CyclohexylamineOxidative Degradation Rate Constant (k)CatBoost Regression2.1 x 10⁻⁵ s⁻¹(1.9 - 2.3) x 10⁻⁵
CyclohexylamineN-Dealkylation FeasibilityRandom Forest ClassifierImprobable (0.23)N/A
MorpholineOxidative Degradation Rate Constant (k)CatBoost Regression0.9 x 10⁻⁵ s⁻¹(0.7 - 1.1) x 10⁻⁵
MorpholineN-Dealkylation FeasibilityRandom Forest ClassifierProbable (0.79)N/A

Note: The data in this table is purely illustrative of the outputs that can be generated from machine learning models in chemical prediction.

The integration of descriptor analysis with sophisticated machine learning algorithms provides a robust framework for the in silico investigation of new molecules like this compound. This computational approach accelerates the discovery and development process by prioritizing compounds with desirable properties for synthesis and experimental validation.

Chemical Reactivity and Derivatization Chemistry of 4 Ethyloxolan 3 Amine

Amine Reactivity in Organic Transformations

The primary amine group is the principal site of reactivity in 4-Ethyloxolan-3-amine. The nitrogen atom possesses a lone pair of electrons, making it both a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron-pair donor). This nucleophilic character allows it to react with a wide array of electrophiles. libretexts.org

In organic transformations, the amine can participate in reactions such as:

Alkylation: Reacting with alkyl halides in Sₙ2 reactions to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. msu.edu

Nucleophilic Addition: Attacking carbonyl carbons of aldehydes and ketones, which is the initial step in the formation of imines. msu.edu

Nucleophilic Acyl Substitution: Reacting with acid chlorides and acid anhydrides to form amides.

The basicity of the amine allows it to react with acids to form the corresponding ammonium salts. The reactivity of the amine is comparable to other primary aliphatic amines and is a foundational aspect of its derivatization chemistry. msu.edufiveable.me

Functionalization of the Amine Group

The nucleophilic nature of the primary amine in this compound allows for straightforward functionalization through various common organic reactions. These transformations are essential for creating derivatives with modified chemical and physical properties.

Acylation Reactions

Acylation is a robust method for converting primary amines into amides. This reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride. chemrevise.orgchemrevise.orgsavemyexams.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com For reactions with acyl chlorides, a base is often added to neutralize the hydrogen chloride (HCl) byproduct. mnstate.edu When using an acid anhydride, two equivalents of the amine may be used, with one acting as the nucleophile and the other as the base, or an external non-nucleophilic base can be employed. chemguide.co.uk

The primary amine of this compound is expected to react readily with various acylating agents to produce stable secondary amide derivatives.

Table 1: Representative Acylation Reactions of this compound

Acylating Agent Product Name Chemical Structure of Product
Acetyl Chloride N-(4-Ethyloxolan-3-yl)acetamide N-(4-Ethyloxolan-3-yl)acetamide
Acetic Anhydride N-(4-Ethyloxolan-3-yl)acetamide N-(4-Ethyloxolan-3-yl)acetamide
Benzoyl Chloride N-(4-Ethyloxolan-3-yl)benzamide N-(4-Ethyloxolan-3-yl)benzamide

Sulfonylation Reactions

The reaction of a primary amine with a sulfonyl chloride in the presence of a base is a common method for the synthesis of sulfonamides. semanticscholar.orgcbijournal.com This reaction forms the basis of the Hinsberg test, a classical chemical test used to distinguish between primary, secondary, and tertiary amines. wikipedia.orgbyjus.com

When this compound, a primary amine, reacts with benzenesulfonyl chloride in the presence of aqueous alkali (like NaOH or KOH), it is expected to form an N-substituted sulfonamide. byjus.comchemistrylearner.com A key feature of the sulfonamide derived from a primary amine is the presence of an acidic proton on the nitrogen atom. This allows the sulfonamide to deprotonate in the alkaline medium, forming a water-soluble sodium salt. wikipedia.orgchemistrylearner.com Subsequent acidification of the solution would cause the insoluble sulfonamide to precipitate. wikipedia.org

Table 2: Expected Sulfonylation Reactions of this compound

Sulfonylating Agent Intermediate Product Final State in Alkali
Benzenesulfonyl Chloride N-(4-Ethyloxolan-3-yl)benzenesulfonamide Soluble Sodium Salt
p-Toluenesulfonyl Chloride N-(4-Ethyloxolan-3-yl)-4-methylbenzenesulfonamide Soluble Sodium Salt
Methanesulfonyl Chloride N-(4-Ethyloxolan-3-yl)methanesulfonamide Soluble Sodium Salt

Formation of Imines and Related Compounds

Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.orgjove.comlumenlearning.com The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orgyoutube.com Following a proton transfer, the hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form an iminium ion. Deprotonation of the nitrogen yields the final imine product. libretexts.org

The reaction rate is pH-dependent, with optimal rates typically observed under mildly acidic conditions (pH 4-5). lumenlearning.com The primary amine of this compound would react with a variety of aldehydes and ketones to yield the corresponding N-substituted imines.

Table 3: Examples of Imine Formation with this compound

Carbonyl Compound Product Name Chemical Structure of Product
Benzaldehyde (E)-N-Benzylidene-4-ethyloxolan-3-amine
Acetone N-(4-Ethyloxolan-3-yl)propan-2-imine N-(4-Ethyloxolan-3-yl)propan-2-imine
Cyclohexanone N-(4-Ethyloxolan-3-yl)cyclohexan-1-imine N-(4-Ethyloxolan-3-yl)cyclohexan-1-imine

Modifications of the Oxolane Ring

The oxolane (tetrahydrofuran) ring is a five-membered cyclic ether. Unlike three-membered rings such as epoxides, the tetrahydrofuran (B95107) ring is relatively unstrained and therefore generally stable and resistant to ring-opening reactions under standard conditions. wikipedia.org

Ring-Opening Reactions

Cleavage of the C-O bonds in the oxolane ring typically requires harsh conditions or specialized reagents. Strong acids, such as concentrated HBr or HI, can protonate the ether oxygen, followed by nucleophilic attack by the halide ion to open the ring. However, these conditions would also protonate the amine group, potentially leading to a complex mixture of products.

Recent research has explored specific catalytic systems for the ring-opening of tetrahydrofuran, such as those involving frustrated Lewis pairs or specific boryl trifluoromethanesulfonate (B1224126) reagents, but these are highly specialized conditions. nih.govnih.govrsc.org Other methods, like those promoted by cationic uranium amide compounds, are also known but are not common synthetic procedures. rsc.org For this compound, the oxolane ring is expected to remain intact during most organic transformations that target the amine functionality. Significant modification of the ring would necessitate a deliberate and targeted synthetic approach using forceful reagents that could overcome the inherent stability of the unstrained ether linkage.

Detailed Research on this compound Reactivity Not Currently Available

Following a comprehensive search of available scientific literature and chemical databases, specific research detailing the chemical reactivity and derivatization chemistry of this compound, particularly concerning substitutions on its ethyl group or oxolane core and the stereochemical implications of its reactivity, could not be located.

The provided chemical structure, this compound, indicates a substituted tetrahydrofuran (oxolane) ring with an amine group at the 3-position and an ethyl group at the 4-position. While general principles of amine and ether chemistry can suggest potential reactions, specific experimental data, detailed research findings, or established protocols for the derivatization of this particular compound are not present in the public domain based on the search results.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the topics requested in the outline—"5.3.2. Substitutions on the Ethyl Group or Oxolane Core" and "5.4. Stereochemical Implications in Reactivity"—as this would require speculation beyond established and published research.

General information on the reactivity of primary amines and the stability of the oxolane ring exists, but applying this to the specific molecule of this compound without direct research would not meet the required standard of scientific accuracy. Further empirical research is needed to characterize the specific reactivity and stereochemical behavior of this compound.

Advanced Applications and Research Prospects of 4 Ethyloxolan 3 Amine in Chemical Science

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in the synthesis of a vast number of biologically active compounds, with a significant percentage of pharmaceuticals containing a chiral amine fragment. These compounds are not only integral parts of the final drug structure but are also widely used as resolving agents or chiral auxiliaries to control stereochemistry during a synthetic sequence. The asymmetric synthesis of chiral amines is a highly sought-after goal in organic chemistry, driven by the need for enantiomerically pure pharmaceuticals.

4-Ethyloxolan-3-amine possesses two chiral centers, making it a valuable potential building block for creating complex molecular architectures with high stereospecificity. The synthesis of such chiral synthons often relies on methods like asymmetric hydrogenation, which has seen significant advances for producing chiral amines with stereogenic centers. While specific, large-scale applications of this compound in published total syntheses are not yet widespread, its structural motifs are analogous to other chiral amines that have been successfully employed. The general strategies for synthesizing chiral amines, such as biocatalytic methods or the use of established chiral reagents like tert-butanesulfinamide, provide a framework for how this compound could be produced in an enantiomerically pure form for use in drug discovery and development.

Table 1: Key Methods in Asymmetric Amine Synthesis Applicable to this compound

Method Description Key Advantage
Asymmetric Hydrogenation Catalytic reduction of imines or enamines using a chiral metal catalyst to induce stereoselectivity. High efficiency and atom economy.
Biocatalysis Use of enzymes like transaminases or imine reductases to perform stereoselective amination. High enantioselectivity under mild conditions.

Use in Ligand Design for Catalysis

The amine functionality of this compound, combined with the oxygen atom of the oxolane ring, makes it an attractive candidate for the design of novel chiral ligands for transition metal catalysis. The development of new metal-ligand complexes is crucial for advancing catalytic processes, and the electronic and steric properties of the ligand play a key role in the catalyst's activity and selectivity. Amine-containing ligands, such as those based on aminophenols or pyridinecarboxamides, have been successfully used to create catalysts for a variety of transformations.

By modifying the amine group of this compound, it can be incorporated into larger molecular scaffolds to create bidentate or polydentate ligands. For example, it could be used to synthesize amine-bis(phenolate) ligands, which have been shown to be effective in coordinating with metals like titanium, zirconium, and various rare-earth elements to catalyze ring-opening polymerization of cyclic esters. The inherent chirality of this compound would be transferred to the resulting metal complex, potentially enabling highly enantioselective catalytic reactions.

Table 2: Potential Catalytic Applications for Ligands Derived from this compound

Catalytic Reaction Metal Center Ligand Type Potential Outcome
Asymmetric Hydrogenation Iridium, Rhodium, Ruthenium P,N or N,N-donor ligands Enantioselective synthesis of chiral molecules.
Ring-Opening Polymerization Zirconium, Yttrium, Lanthanides Amine-bis(phenolate) Production of stereoregular polymers.

Development of Novel Materials through Amine Functionalization (e.g., modified clays)

The primary amine group of this compound serves as a reactive handle for the chemical modification and functionalization of various material surfaces. Amine functionalization is a widely used strategy to alter the properties of materials like nanoparticles, graphene oxide, and clay minerals, enhancing their performance in applications such as adsorption, catalysis, and sensing.

For instance, clay minerals can be modified with organic molecules to create "organoclays," which have improved properties for adsorbing pollutants or acting as catalyst supports. The amine group of this compound could be used to covalently attach it to the surface of materials like silica (B1680970) or magnetite nanoparticles that have been pre-treated with silane (B1218182) coupling agents. This functionalization introduces organic character and specific binding sites to the inorganic material. The modification of graphene oxide with amine-containing molecules has been shown to significantly enhance its capacity for removing heavy metal ions and organic dyes from water.

Application in Analytical Chemistry Reagents

In analytical chemistry, particularly in techniques like gas chromatography (GC) and mass spectrometry (MS), it is often necessary to derivatize analytes to improve their volatility, thermal stability, or detectability. Primary amines are a common functional group targeted for such derivatization. While this compound is not typically used as a reagent, its primary amine group makes it an ideal substrate for a wide range of common derivatization reagents.

This chemical modification is crucial for the accurate quantification and identification of the compound in complex matrices. For example, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the amine to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, making the molecule more suitable for GC analysis. Other reagents, such as 9-fluorenylmethylchloroformate (FMOC) or 4-nitrobenzo-2-oxa-1,3-diazole (NBD-F), can be used to attach a chromophore or fluorophore, enabling sensitive detection by HPLC with UV or fluorescence detectors. The ability to be easily derivatized is a key aspect of its application within analytical chemistry, allowing for its detection and study.

Potential in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Host-guest chemistry, a central concept in this field, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule.

This compound has features that make it a promising candidate for a guest molecule in such systems. The amine group can act as a hydrogen bond donor, while the oxygen atom in the oxolane ring can act as a hydrogen bond acceptor. These properties allow it to form structured complexes with host molecules that have complementary binding sites, such as crown ethers or cyclodextrins. The encapsulation of a guest molecule within a host can alter its physical properties and reactivity, leading to applications in areas like drug delivery, sensing, and catalysis. The specific size, shape, and electronic properties of this compound would dictate its selectivity for different molecular hosts.

Emerging Research Directions and Challenges in 4 Ethyloxolan 3 Amine Chemistry

Sustainable Synthetic Routes and Green Chemistry Principles

The synthesis of functionalized oxolanes, including 4-Ethyloxolan-3-amine, is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for developing more environmentally benign chemical processes. wjpmr.comnih.govgreenchemistry-toolkit.org Key considerations for the sustainable synthesis of this compound include the use of renewable feedstocks, the reduction of hazardous waste, and the improvement of atom economy. imist.maresearchgate.net

Current synthetic strategies often rely on multi-step sequences that may involve hazardous reagents and solvents. greenchemistry-toolkit.org Future research is expected to focus on the development of catalytic methods that minimize waste and energy consumption. wjpmr.com For instance, the use of biocatalysis or earth-abundant metal catalysts could provide more sustainable alternatives to traditional synthetic methods. The principles of designing safer chemicals also guide the selection of synthetic targets and reagents to minimize toxicity. nih.govgreenchemistry-toolkit.org

Principle of Green ChemistryApplication to this compound Synthesis
Waste PreventionDesigning synthetic pathways with fewer steps and higher yields to minimize byproducts.
Atom EconomyUtilizing reactions that incorporate the maximum number of atoms from the reactants into the final product.
Less Hazardous Chemical SynthesesReplacing toxic reagents and solvents with safer alternatives. greenchemistry-toolkit.org
Use of Renewable FeedstocksExploring bio-based starting materials for the synthesis of the oxolane ring and the ethyl and amine substituents. nih.gov
CatalysisEmploying catalytic reagents in small amounts to drive reactions, rather than stoichiometric reagents.

Integration with Automation and High-Throughput Methodologies

The integration of automation and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of synthetic routes for compounds like this compound. nih.govoxfordglobal.com Automated synthesis platforms can rapidly screen a large number of reaction conditions, including catalysts, solvents, and temperatures, to identify optimal parameters for yield and purity. researchgate.netucla.edu This approach significantly accelerates the research and development process compared to traditional, manual methods. cam.ac.ukpurdue.edu

For the synthesis of amine-containing molecules, HTE has been instrumental in developing novel reaction methodologies. umich.edunih.gov These techniques can be applied to explore the vast chemical space around the this compound scaffold, facilitating the rapid generation of derivative libraries for biological screening. Challenges in this area include the adaptation of complex organic reactions to automated platforms and the development of rapid and reliable analytical methods for high-throughput screening. nih.govnih.gov

TechnologyApplication in this compound Research
Automated SynthesizersRapid and systematic synthesis of this compound and its derivatives. oxfordglobal.com
Liquid Handling RobotsPrecise and automated dispensing of reagents for high-throughput reaction screening. purdue.edu
High-Throughput Screening (HTS)Rapidly testing a large library of compounds for desired biological activity.
Machine Learning AlgorithmsPredicting optimal reaction conditions and guiding experimental design. chemrxiv.org

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. escholarship.org For this compound, density functional theory (DFT) and other computational methods can be used to predict its molecular properties, reactivity, and spectroscopic signatures. researchgate.net Such in silico studies can provide valuable insights into reaction mechanisms and help in the rational design of new synthetic strategies. nih.govacs.org

Machine learning and artificial intelligence are also emerging as powerful tools for predicting chemical reactivity and properties. mit.educhemrxiv.org By training models on large datasets of known reactions, it is possible to predict the outcome of new transformations with increasing accuracy. escholarship.orgnih.gov These predictive models can guide the experimental efforts towards the most promising synthetic routes for this compound and its analogs, saving time and resources.

Exploration of New Derivatization Chemistries

The primary amine group in this compound offers a versatile handle for a wide range of derivatization reactions. iu.eduresearchgate.net The exploration of new derivatization chemistries is crucial for creating analogs with diverse functionalities and for applications in medicinal chemistry and materials science. Common derivatization strategies for primary amines include acylation, alkylation, and sulfonylation. iu.edu

Recent advances in derivatization include the use of novel reagents that can introduce specific functionalities under mild conditions. nih.govresearchgate.netnih.gov For instance, the development of new coupling agents can facilitate the formation of amide bonds with a wide variety of carboxylic acids, leading to a diverse library of this compound derivatives. nih.gov The challenge lies in achieving high selectivity and yield, especially when dealing with complex substrates. researchgate.net

Derivatization ReactionReagent ClassPotential Functional Groups Introduced
AcylationAcid chlorides, AnhydridesAmides
AlkylationAlkyl halides, Aldehydes/Ketones (reductive amination)Secondary and tertiary amines
SulfonylationSulfonyl chloridesSulfonamides
Urea/Thiourea formationIsocyanates, IsothiocyanatesUreas, Thioureas
Schiff base formationAldehydes, KetonesImines

Unexplored Reactivity Patterns

The unique combination of an oxolane ring and a primary amine in this compound suggests the potential for unexplored reactivity patterns. The tetrahydrofuran (B95107) ring itself can undergo ring-opening reactions under certain conditions, a reactivity that could be modulated by the neighboring amine and ethyl groups. nih.govacs.orgnih.gov

Future research could investigate the participation of the amine group in intramolecular reactions, potentially leading to the formation of novel bicyclic or cage-like structures. The stereochemistry of the substituents on the oxolane ring will also play a crucial role in determining its reactivity and conformational preferences. A deeper understanding of these fundamental reactivity patterns will be key to unlocking the full synthetic potential of this compound and related compounds. nih.govresearchgate.netuni-saarland.deorganic-chemistry.org

Q & A

Q. What are the established synthetic routes for 4-Ethyloxolan-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound can be achieved via nucleophilic substitution or ring-closing reactions. For example, ethyl aroylacetates (e.g., 3a–3g in ) are often used as intermediates in heterocyclic amine synthesis. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield. Purification via column chromatography or recrystallization is recommended to isolate the amine product . Characterization should include 1^1H/13^13C NMR and elemental analysis to confirm structure and purity, as demonstrated in triazine-amine derivatives ().

Q. What analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : Assign peaks for the oxolane ring (δ 3.5–4.5 ppm for protons adjacent to oxygen) and ethylamine moiety (δ 1.2–1.5 ppm for CH3_3) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values ().
  • Polarimetry : If chiral centers exist, determine enantiomeric purity (e.g., (R)-3-Aminotetrahydrofuran derivatives in ).

Advanced Research Questions

Q. How can researchers address contradictory data in pharmacological studies of this compound derivatives?

Methodological Answer: Contradictions may arise from variability in assay conditions (e.g., cell lines, dose ranges). To resolve discrepancies:

  • Meta-analysis : Use heterogeneity metrics like I2I^2 () to quantify variability across studies. I2>50%I^2 > 50\% indicates substantial heterogeneity, necessitating subgroup analysis (e.g., separating in vitro vs. in vivo data).
  • Iterative experimental design : Adjust variables systematically (e.g., pH, solvent) and apply statistical tests (ANOVA with post-hoc correction) to identify confounding factors ().

Q. What computational strategies are suitable for predicting the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic fields with biological activity, as shown for triazine-amines ().
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity.
  • Machine learning : Train models on reaction optimization datasets (e.g., LabMate.AI in ) to predict synthetic pathways or metabolic stability.

Q. How can metabolic pathways of this compound be elucidated, and what analytical workflows are recommended?

Methodological Answer:

  • In vitro assays : Use liver microsomes or hepatocytes to identify Phase I (oxidation, N-dealkylation) and Phase II (glucuronidation) metabolites.
  • LC-HRMS/MS : Track metabolic transformations with high resolution; compare fragmentation patterns to reference standards (e.g., oxidation products in ).
  • Isotopic labeling : Introduce 13^{13}C or 2^{2}H to trace metabolic intermediates ().

Q. What statistical frameworks are appropriate for analyzing dose-response data in toxicity studies of this compound?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50_{50}/EC50_{50} values.
  • Bootstrap resampling : Estimate confidence intervals for toxicity thresholds when sample sizes are small ().
  • Multivariate analysis : Apply principal component analysis (PCA) to distinguish dose-dependent effects from noise ().

Data Presentation & Reproducibility

Q. How should researchers present spectroscopic and chromatographic data to ensure reproducibility?

Methodological Answer:

  • NMR : Report solvent, frequency, and internal standard (e.g., TMS at δ 0.0 ppm). Include full spectra in supplementary materials ().
  • Chromatography : Specify column type (C18, HILIC), mobile phase (e.g., 0.1% formic acid in H2_2O/MeCN), and retention times.
  • Raw data deposition : Use repositories like PubChem () or institutional databases to share spectra and chromatograms.

Q. What criteria should guide the selection of control groups in mechanistic studies of this compound?

Methodological Answer:

  • Positive controls : Use compounds with known mechanisms (e.g., ketamine for NMDA receptor studies).
  • Negative controls : Include vehicle-only (e.g., DMSO) and scrambled analogs (e.g., ethyloxolane without the amine group).
  • Blinding : Randomize treatment allocation to minimize bias ().

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis ().
  • Waste disposal : Segregate hazardous waste (e.g., amine-containing solutions) and consult institutional EH&S guidelines ().
  • Emergency procedures : Train staff on spill containment (e.g., neutralization with citric acid) and first aid for exposure ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.